Benzofuran-5-ol
Overview
Description
Benzofuran-5-ol is an organic compound with the molecular formula C8H6O2 . It belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids, which are phenylpropanoids containing the 2-phenylbenzofuran moiety . It is also known by other names such as 1-Benzofuran-5-ol and 5-Benzofuranol .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One of the strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of Benzofuran-5-ol consists of a benzene ring fused to a furan ring . The molecular weight is 134.132 Da and the monoisotopic mass is 134.036774 Da .Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit a wide range of biological activities, which makes them suitable structures for the development of new drugs . For instance, some benzofuran derivatives have shown strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Physical And Chemical Properties Analysis
Benzofuran-5-ol has a density of 1.3±0.1 g/cm3, a boiling point of 247.1±13.0 °C at 760 mmHg, and a flash point of 103.3±19.8 °C . It has a molar refractivity of 38.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 104.8±3.0 cm3 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including Benzofuran-5-ol, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Properties
Benzofuran compounds are known for their antibacterial properties . They can be used in the development of new antibiotics, contributing to the fight against antibiotic-resistant bacteria .
Anti-Oxidative Effects
Benzofuran-5-ol, like most benzofuran compounds, has anti-oxidative activities . This makes it a potential ingredient in the formulation of health supplements and pharmaceuticals aimed at managing oxidative stress-related conditions .
Anti-Viral Applications
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .
Drug Lead Compounds
Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Chemical Synthesis
Benzofuran-5-ol can be used in the synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .
Safety and Hazards
Benzofuran-5-ol is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Benzofuran compounds, including Benzofuran-5-ol, have attracted considerable attention due to their biological activities and potential applications in drug invention and development . Future research may focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Mechanism of Action
Target of Action
Benzofuran-5-ol primarily targets Lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
It is known that the compound interacts with its target, lysozyme, leading to changes that can inhibit the growth of certain bacteria .
Biochemical Pathways
It is suggested that the compound may influence pathways related to the immune response and bacterial cell wall synthesis .
Result of Action
Benzofuran-5-ol has shown promising results as an antimicrobial agent. It has been found to exhibit good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans . This suggests that the compound’s action at the molecular and cellular level leads to the inhibition of these fungi.
properties
IUPAC Name |
1-benzofuran-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFOPMSVNDORMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470002 | |
Record name | Benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-5-ol | |
CAS RN |
13196-10-6 | |
Record name | Benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2,3-dihydro-1-benzofuran-5-ol derivatives in protecting against neurological damage?
A: Research suggests that 2,3-dihydro-1-benzofuran-5-ol analogues, structurally similar to α-tocopherol (Vitamin E), act as potent radical scavengers [, ]. They protect against neurological damage by inhibiting lipid peroxidation, a process triggered by excessive oxygen-derived radicals in conditions like stroke and trauma [, ]. Specifically, these compounds can prevent the consumption of α-tocopherol while simultaneously inhibiting the formation of malondialdehyde, a marker of lipid peroxidation []. This protective effect has been demonstrated in both in vitro and in vivo models [, ]. For example, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride (MDL) showed promising neuroprotective effects in mice subjected to head injury [].
Q2: How does the structure of 2,3-dihydro-1-benzofuran-5-ol derivatives influence their brain penetration and distribution?
A: Studies indicate that the lipophilicity of 2,3-dihydro-1-benzofuran-5-ol analogues plays a crucial role in their brain penetration []. While MDL exhibits superior radical scavenging capacity compared to α-tocopherol, its lower lipophilicity (log P of 1.91) still allows for rapid brain penetration and even distribution across various brain regions []. This suggests that modifications to the structure, particularly those affecting lipophilicity, can significantly impact the compound's ability to reach its target sites within the brain.
Q3: Beyond neurological applications, what other biological activities have been reported for benzofuran-5-ol derivatives?
A: Research on Tapirira guianensis, a tree native to the Brazilian Atlantic forest, revealed the presence of novel alkenyl dihydrobenzofuranoids in its seed extracts []. These compounds, alongside other identified components like β-sitosterol, quercetin, and gallic acid, contribute to the extract's antioxidant activity []. Specifically, the CH2Cl2 soluble fraction of the seed extract demonstrated moderate activity against brine shrimp, suggesting potential cytotoxic properties []. This finding highlights the diverse biological activities of benzofuran-5-ol derivatives and their potential applications beyond neurological disorders.
Q4: What analytical techniques are employed to identify and characterize benzofuran-5-ol derivatives in natural sources and synthetic preparations?
A: The identification and characterization of benzofuran-5-ol derivatives heavily rely on spectrometric data analysis []. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for elucidating the structures of these compounds. For instance, researchers utilized these techniques to identify the new alkenyl dihydrobenzofuranoids isolated from Tapirira guianensis seed extract []. These analytical methods provide detailed information about the compound's structure, confirming its identity and purity.
Q5: What are the future directions for research on benzofuran-5-ol and its derivatives?
A5: Further research is warranted to fully understand the therapeutic potential of benzofuran-5-ol derivatives. This includes:
- Structure-Activity Relationship (SAR) studies: Investigating how specific structural modifications impact the compound's activity, potency, and selectivity for various targets would be crucial for drug development [].
- Drug delivery and targeting: Developing strategies to enhance the delivery of these compounds to specific tissues, particularly the brain, could improve their therapeutic efficacy [].
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